molecular formula C9H16N5O10P3 B176457 [2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate CAS No. 166403-66-3

[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate

Cat. No. B176457
M. Wt: 447.17 g/mol
InChI Key: IACQCQDWSIQSRP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate” is a compound with the molecular formula C9H16N5O10P3 . It is also known as tenofovir diphosphate .


Molecular Structure Analysis

The molecular structure of this compound involves a purine ring (adenine) attached to a methoxyethoxy group, which is further attached to a triphosphate group . The rotation around the bond connecting the quinazolin-4 (3H)-one nucleus to the o-tolyl is sterically hindered .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 447.17 g/mol . More detailed properties are not provided in the search results.

Scientific Research Applications

Enzymatic Incorporation into DNA

Modified nucleotides, such as [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl-triphosphate, are incorporated into DNA oligonucleotides through enzymatic reactions. This incorporation offers additional functionalities, expanding the potential applications in various fields. The enzymatic process allows for the selective formation of cross-links within DNA duplexes, which is significant for biological studies and therapeutic applications (Imoto et al., 2007).

Synthesis of Conformationally Locked Nucleosides

The synthesis of conformationally locked L-deoxythreosyl phosphonate nucleosides using [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl-triphosphate explores its preference in HIV reverse transcriptase. This study contributes to understanding how the conformation of nucleosides affects the activity of viral enzymes, which is crucial for antiviral drug development (Saneyoshi et al., 2010).

Study of Tautomers in N-Methoxy-purin-6-amines

Research involving N-Methoxy-9-methyl-9H-purin-6-amines, closely related to [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl-triphosphate, focuses on understanding their tautomerism and alkylation. This research provides insights into the chemical behavior of modified purines, which is valuable for the development of new chemical entities in drug discovery (Roggen & Gundersen, 2008).

Agonists for Adenosine Receptors

The molecule's structure has been utilized in synthesizing agonists for A1 and A3 adenosine receptors. These agonists are significant in studying adenosine receptor-mediated biological processes and have potential therapeutic implications in treating various conditions like inflammation and cardiac diseases (Baraldi et al., 1998).

Key Intermediate in Drug Synthesis

As a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, an important antiretroviral medication, its role is crucial in the pharmaceutical manufacturing process. The study of its synthesis and optimization is vital for enhancing the efficiency and scalability of drug production (Yu Zhu-ming, 2012).

Anti-HIV Activity

Research has shown the potential of [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl-triphosphate derivatives in HIV treatment. Their unique biological profiles exhibit potent, selective anti-HIV activity, contributing to the development of new antiviral drugs (Daluge et al., 1997).

properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACQCQDWSIQSRP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420498
Record name TNV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate

CAS RN

166403-66-3
Record name TNV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate
Reactant of Route 2
Reactant of Route 2
[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate
Reactant of Route 3
[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate
Reactant of Route 4
Reactant of Route 4
[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate
Reactant of Route 5
[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate
Reactant of Route 6
[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate

Citations

For This Compound
2
Citations
JY Zhang, Y Zhang, AT Bender, BP Sullivan… - Analytical …, 2022 - pubs.rsc.org
Current HIV antiretroviral therapy (ART) or pre-exposure prophylaxis (PrEP) therapy adherence monitoring relies on either patient self-reported adherence or monitored drug dispensing…
Number of citations: 8 pubs.rsc.org
M Ulanova, A Poljak, W Wen, A Bongers, L Gloag… - …, 2020 - Future Medicine
Nanoparticle (NP)-based magnetic contrast agents have opened the potential for MRI to be used for early diagnosis of Alzheimer’s disease (AD). This article aims to review the current …
Number of citations: 22 www.futuremedicine.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.